Cas no 4310-80-9 (Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI))

Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) structure
4310-80-9 structure
Nome do Produto:Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
N.o CAS:4310-80-9
MF:C37H39N2Na5O13S
MW:866.725024461746
CID:329660
PubChem ID:2735087

Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohexadien-1-yl]methyl]-N-(carboxymethyl)-,pentasodium salt (9CI)
    • Glycine,N-[[3-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl](2-sulfophenyl)methylene]-2-me
    • METHYL RED THYMOL BLUE IND
    • Acetic acid, [[[a-[3-[[bis(carboxymethyl)amino]methyl]-5-isopropyl-2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene]-o-sulfobenzyl]-3-isopropyl-6-methyl-5-salicyl]imino]di-,pentasodium salt (8CI)
    • Aceticacid, [[[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-isopropyl-2-methyl-a-(o-sulfophenyl)benzylidene]-5-isopropyl-2-methyl-6-oxo-1,4-cyclohexadien-1-yl]methyl]imino]di-,pentasodium salt (7CI)
    • Methylthymol Blue, pentasodium salt
    • Thym
    • 4310-80-9
    • pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate
    • Glycine, N-((3-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)(2-sulfophenyl)methylene)-2-methyl-5-(1-methylethyl)-6-oxo-1,4-cyclohex adien-1-yl)methyl)-N-(carboxymethyl)-, pentasodium salt
    • AKOS024375460
    • Inchi: InChI=1S/C37H44N2O13S.5Na/c1-19(2)24-11-26(21(5)28(36(24)48)13-38(15-31(40)41)16-32(42)43)35(23-9-7-8-10-30(23)53(50,51)52)27-12-25(20(3)4)37(49)29(22(27)6)14-39(17-33(44)45)18-34(46)47;;;;;/h7-12,19-20,48H,13-18H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47)(H,50,51,52);;;;;/q;5*+1/p-5/b35-27+;;;;;
    • Chave InChI: VNQDABAEOKWJDY-HRXGHFQDSA-I
    • SMILES: [Na+].[Na+].[Na+].[Na+].[Na+].O=C(CN(CC1=C(O)C(C(C)C)=CC(/C(=C2\C=C(C(C)C)C(=O)C(CN(CC([O-])=O)CC([O-])=O)=C\2C)/C2=CC=CC=C2S([O-])(=O)=O)=C1C)CC([O-])=O)[O-]

Propriedades Computadas

  • Massa Exacta: 844.184189
  • Massa monoisotópica: 844.184189
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 15
  • Contagem de Átomos Pesados: 58
  • Contagem de Ligações Rotativas: 12
  • Complexidade: 1560
  • Contagem de Unidades Ligadas Covalentemente: 6
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 27
  • Carga de Superfície: 0
  • Superfície polar topológica: 259
  • XLogP3: nothing

Propriedades Experimentais

  • Ponto de ebulição: 891.6°Cat760mmHg
  • Ponto de Flash: 493°C
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